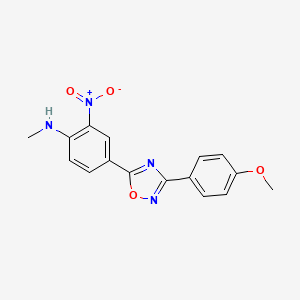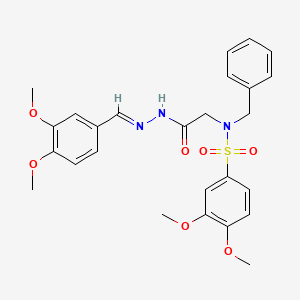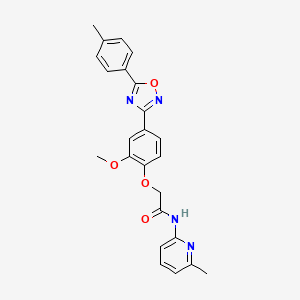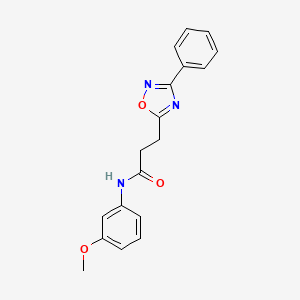
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is commonly referred to as MOAN and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MOAN involves the formation of a nitroso derivative upon reaction with NO. This derivative is highly fluorescent and can be used for the detection of NO. Additionally, the nitroso derivative can react with biological targets, leading to potential therapeutic applications.
Biochemical and Physiological Effects:
MOAN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MOAN can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MOAN has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of MOAN is its ability to selectively detect NO in the presence of other reactive oxygen and nitrogen species. Additionally, MOAN has been shown to have low cytotoxicity, making it a potential candidate for in vivo studies. However, one limitation of MOAN is its limited water solubility, which can make it difficult to use in biological systems.
Future Directions
For MOAN include further studies on its potential applications in cancer treatment and inflammatory diseases. Additionally, research could focus on improving the water solubility of MOAN to make it more suitable for in vivo studies. Furthermore, the development of novel fluorescent probes based on MOAN could lead to new applications in the detection of NO in biological systems.
Synthesis Methods
MOAN can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with 4-methoxybenzoyl hydrazide in the presence of phosphorus oxychloride. The resulting intermediate can then be reacted with N-methyl-N-(3-nitrophenyl)amine to yield MOAN. Other methods of synthesis include the reaction of 4-nitroaniline with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and subsequent reduction with sodium borohydride.
Scientific Research Applications
MOAN has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of fluorescent probes for the detection of nitric oxide (NO) in biological systems. MOAN has been shown to selectively detect NO in the presence of other reactive oxygen and nitrogen species. Additionally, MOAN has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-17-13-8-5-11(9-14(13)20(21)22)16-18-15(19-24-16)10-3-6-12(23-2)7-4-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSXIAXILUFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)



